Ala-pro-ser-gly-ala-gln-arg-leu-tyr-gly-phe-gly-leu-NH2

説明

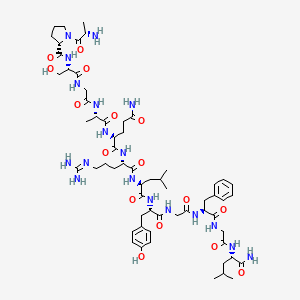

Type A Allatostatin I is a tridecapeptide. Allatostatins are pleiotropic neuropeptides for inhibition of juvenile hormone synthesis in insects.

生物活性

Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2, commonly known as allatostatin 1, is a neuropeptide with significant biological activity, particularly in the regulation of juvenile hormone synthesis in insects. This article explores its biological properties, mechanisms of action, and relevant case studies.

Structure and Composition

Allatostatin 1 is composed of 12 amino acids and features an amidated C-terminus, which is crucial for its biological activity. The sequence is as follows:

- Sequence : this compound

Allatostatin 1 primarily functions as an inhibitor of juvenile hormone synthesis in insects. This hormone plays a vital role in regulating growth, development, and reproduction. The peptide acts on the corpora allata, the glands responsible for producing juvenile hormone, leading to a decrease in hormone levels when administered.

Key Findings from Research Studies

- Inhibition Studies : In vitro assays demonstrated that allatostatin 1 inhibited juvenile hormone synthesis by more than 40% at concentrations as low as M. The inhibition was reversible and also effective on corpora allata from mated females and larvae of Diploptera punctata and Periplaneta americana .

- Transfection Studies : Research involving transfected cell lines has shown that allatostatin can be conjugated to enhance cellular uptake and biological efficacy. For example, studies indicated that when allatostatin was conjugated to other molecules, it exhibited improved bioactivity in various cellular models .

- Case Study - Insect Models : A study on Diploptera punctata highlighted the peptide's role in modulating developmental processes by regulating hormone levels during critical growth phases .

Biological Activity Summary Table

| Property | Details |

|---|---|

| Molecular Weight | Approximately 1,353 Da |

| Biological Role | Inhibitor of juvenile hormone synthesis |

| Target Glands | Corpora allata |

| Effective Concentration | M for significant inhibition |

| Reversibility | Yes |

| Species Tested | Diploptera punctata, Periplaneta americana |

Clinical Implications

The implications of allatostatin 1 extend beyond entomology; understanding its mechanism can provide insights into hormonal regulation and potential therapeutic applications in pest control or even in biomedical fields related to hormonal therapies.

Future Research Directions

Further research is necessary to explore:

- The potential for synthetic analogs with enhanced stability and efficacy.

- Applications in pest management through targeted hormonal disruption.

- Broader implications for vertebrate systems where similar peptide structures may play regulatory roles.

科学的研究の応用

-

Neuropeptide Functions :

- This peptide has been identified as a member of the allatostatin family, which plays a crucial role in regulating juvenile hormone synthesis in insects. Studies have shown that it can inhibit juvenile hormone production in various insect species, including cockroaches and beetles .

- The presence of this peptide in the nervous systems of insects suggests potential applications in pest control by disrupting hormonal regulation.

- Myomodulatory Effects :

Pharmaceutical Applications

-

Drug Development :

- The peptide's ability to modulate hormonal pathways makes it a candidate for drug development aimed at treating endocrine disorders. Its structure can be modified to enhance potency and specificity for target receptors.

- Case studies have demonstrated successful modifications that increase its efficacy against specific targets in mammalian systems, potentially leading to novel therapeutic agents .

- Cancer Therapy :

Research Applications

-

Molecular Biology :

- In laboratory settings, this peptide is utilized as a tool for studying protein interactions and signaling pathways. Its unique sequence allows researchers to tag proteins for purification or to study their behavior in cellular environments.

- Data from various studies indicate that the peptide can be effectively used in assays to monitor cellular responses to hormonal changes .

- Synthetic Biology :

Case Studies and Findings

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H94N18O16/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAFHXYVWUEZIJ-LRHNFOCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H94N18O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153897 | |

| Record name | Allatostatin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110119-33-0, 123209-95-0 | |

| Record name | Allatostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110119330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allatostatin 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123209950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allatostatin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。